molecular formula C18H15Cl5FNO2 B2489043 (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate CAS No. 329701-56-6

(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate

Cat. No.: B2489043
CAS No.: 329701-56-6
M. Wt: 473.57
InChI Key: KCXFQQLGARYDSU-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate is an organic compound with the molecular formula C18H15Cl5FNO2 and a molecular weight of 473.58 g/mol . This compound is known for its complex structure, which includes multiple halogen atoms and a fluorinated aromatic ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-(diethylamino)-3-fluorobenzoic acid with (2,3,4,5,6-pentachlorophenyl)methanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target .

Comparison with Similar Compounds

(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate can be compared with other similar compounds, such as:

    (2,3,4,5,6-Pentachlorophenyl)methyl 4-(dimethylamino)-3-fluorobenzoate: Similar structure but with dimethylamino group instead of diethylamino.

    (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-bromobenzoate: Similar structure but with a bromine atom instead of a fluorine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl5FNO2/c1-3-25(4-2)12-6-5-9(7-11(12)24)18(26)27-8-10-13(19)15(21)17(23)16(22)14(10)20/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXFQQLGARYDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl5FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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